

Ortho-Methoxyacetophenone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-methoxyacetophenone, also known as 2-methoxyacetophenone, is an aromatic ketone that has garnered interest in various fields of chemical research and development. Its structure, featuring a methoxy group at the ortho position relative to the acetyl group on the benzene ring, imparts specific chemical properties and reactivity that make it a valuable intermediate in organic synthesis. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and chemical properties of ortho-methoxyacetophenone, tailored for professionals in the scientific community.

Discovery and History

The history of ortho-methoxyacetophenone is intrinsically linked to the development of synthetic organic chemistry in the late 19th and early 20th centuries. While a precise date for its first synthesis is not readily available in historical records, its discovery can be understood within the context of two major named reactions: the Friedel-Crafts reaction and the Fries rearrangement.

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, provided a general method for the acylation and alkylation of aromatic compounds. The acylation of anisole (methoxybenzene) with an acylating agent like acetyl chloride in the presence of a



Lewis acid catalyst, such as aluminum chloride, directly leads to the formation of methoxyacetophenone isomers.[1] This reaction typically yields a mixture of the ortho and para isomers, with the para isomer being the major product due to steric hindrance at the ortho position.[2] Early investigations into the scope and mechanism of the Friedel-Crafts reaction would have undoubtedly led to the formation and observation of ortho-methoxyacetophenone.

An alternative and often more regioselective route to ortho-substituted phenols, which are precursors to ortho-methoxyacetophenone, is the Fries rearrangement. This reaction, reported by Karl Theophil Fries, involves the rearrangement of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.[3] The synthesis of ortho-hydroxyacetophenone via the Fries rearrangement of phenyl acetate, followed by methylation of the hydroxyl group, provides a targeted pathway to ortho-methoxyacetophenone.[4] The temperature of the Fries rearrangement can influence the ratio of ortho to para isomers, with higher temperatures generally favoring the ortho product.[4]

While the initial isolation and characterization of ortho-methoxyacetophenone may not be attributed to a single "discoverer," its existence and synthesis are a direct consequence of these foundational reactions in organic chemistry.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of orthomethoxyacetophenone is essential for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: General Properties of Ortho-Methoxyacetophenone



Property	Value	Reference
CAS Number	579-74-8	[5]
Molecular Formula	C ₉ H ₁₀ O ₂	[5]
Molecular Weight	150.17 g/mol	[5]
Appearance	Colorless to pale yellow clear liquid	[6]
Boiling Point	245-248 °C at 760 mmHg	[5]
Density	1.09 g/mL at 25 °C	[6]
Refractive Index	n20/D 1.5393	[6]

Table 2: Spectroscopic Data of Ortho-Methoxyacetophenone

Spectroscopic Data	Values	Reference
¹H NMR (CDCl₃, 500 MHz)	δ 7.73-7.75 (q, 1H), 7.45-7.48 (m, 1H), 6.96-7.01 (q, 2H), 3.91 (s, 3H), 2.62 (s, 3H)	[7]
¹³ C NMR (CDCl ₃ , 125 MHz)	δ 199.8, 158.9, 133.6, 130.3, 128.3, 120.5, 111.6, 55.4, 31.8	[7]
IR (KBr, cm ⁻¹)	3074, 3003, 2944, 2840, 1674 (C=O), 1598, 1578, 1486, 1437, 1358, 1292, 1247, 1163, 1126, 1023, 967, 805, 758	[8]
Mass Spectrum (m/z)	150 (M+), 135, 107, 92, 77	[5]

Synthesis and Experimental Protocols

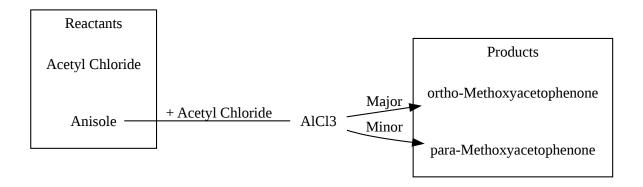
The synthesis of ortho-methoxyacetophenone can be approached through several methods. The two primary routes, as discussed in the historical context, are the Friedel-Crafts acylation of anisole and the methylation of ortho-hydroxyacetophenone, which can be obtained via the Fries rearrangement.



Synthesis via Friedel-Crafts Acylation of Anisole

This method directly introduces the acetyl group to the anisole ring. However, it typically results in a mixture of ortho and para isomers, requiring subsequent separation.

Reaction Scheme:



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Figure 1: Friedel-Crafts Acylation of Anisole.

Experimental Protocol (General):

- Reaction Setup: A solution of anisole in a suitable solvent (e.g., dichloromethane or carbon disulfide) is cooled in an ice bath.
- Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise with stirring.
- Acylating Agent Addition: Acetyl chloride or acetic anhydride is added dropwise to the reaction mixture, maintaining the low temperature.
- Reaction Progression: The reaction is stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC).
- Work-up: The reaction mixture is poured onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with



water, sodium bicarbonate solution, and brine, and then dried over an anhydrous salt (e.g., MgSO₄).

 Purification: The solvent is removed under reduced pressure. The resulting mixture of ortho and para isomers can be separated by fractional distillation under reduced pressure or by column chromatography.[9]

Synthesis via Fries Rearrangement and Methylation

This two-step process offers a more controlled synthesis of the ortho isomer.

Logical Workflow:



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Figure 2: Workflow for Synthesis via Fries Rearrangement.

Experimental Protocol: Methylation of o-Hydroxyacetophenone[8]

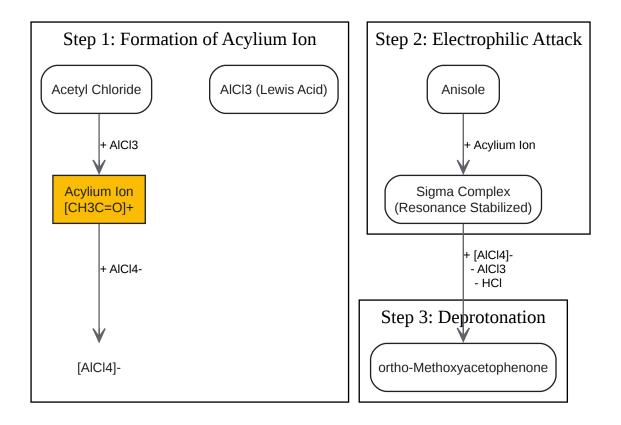
- Reactant Preparation: A solution of 1-(2-hydroxyphenyl)ethanone (o-hydroxyacetophenone)
 and lithium hydroxide monohydrate in tetrahydrofuran (THF) is prepared.
- Reaction Initiation: The solution is stirred at room temperature for 1 hour.
- Methylating Agent Addition: Dimethyl sulfate is added to the reaction mixture.
- Reaction Monitoring: The reaction is monitored by TLC until completion (approximately 60 hours).
- Solvent Removal: The solvent is removed under reduced pressure.
- Work-up: The residue is dissolved in 2 M NaOH solution and extracted with diethyl ether.
- Purification: The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield ortho-methoxyacetophenone.



Mechanism of Synthesis

The formation of ortho-methoxyacetophenone via the Friedel-Crafts acylation of anisole proceeds through a well-established electrophilic aromatic substitution mechanism.

Signaling Pathway Diagram:



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Figure 3: Mechanism of Friedel-Crafts Acylation.

The methoxy group of anisole is an ortho, para-directing activator. The lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. While both ortho and para products are formed, the para isomer is generally favored due to reduced steric hindrance.[2]

Applications in Research and Development



Ortho-methoxyacetophenone serves as a versatile building block in organic synthesis. Its functional groups—the ketone and the methoxy group—can be readily modified to construct more complex molecules. It is often used in the synthesis of:

- Chalcones: As a starting material in Claisen-Schmidt condensations to produce chalcones, which are precursors to flavonoids and other biologically active compounds.[6]
- Pharmaceutical Intermediates: The acetophenone moiety is a common structural motif in many pharmaceutical agents.
- Fine Chemicals and Fragrances: Substituted acetophenones are used in the fragrance industry.

Conclusion

Ortho-methoxyacetophenone is a valuable chemical compound with a rich history rooted in the fundamental principles of organic synthesis. While its direct discovery is not pinpointed to a specific event, its synthesis and properties are well-understood through the lens of classic reactions like the Friedel-Crafts acylation and the Fries rearrangement. The detailed physicochemical data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals to utilize ortho-methoxyacetophenone in their scientific endeavors. Its continued application in the synthesis of novel compounds underscores its importance in the landscape of modern chemistry.

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References

- 1. Ortho, Para, Meta Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fries Rearrangement [merckmillipore.com]
- 4. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]







- 5. organic chemistry Is the para-position of anisoles more reactive than ortho in electrophilic substitutions? Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. 2'-Methoxyacetophenone | 579-74-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 2'-Methoxyacetophenone synthesis chemicalbook [chemicalbook.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- To cite this document: BenchChem. [Ortho-Methoxyacetophenone: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1311627#discovery-and-history-of-ortho-methoxyacetophenone]

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